- preparation of quinazoline and quinoline derivatives as interleukin-1 receptor-associated kinases (IRAK) inhibitors, World Intellectual Property Organization, , ,
Cas no 948571-47-9 (2-(4-aminopyrazol-1-yl)ethanol)

948571-47-9 structure
商品名:2-(4-aminopyrazol-1-yl)ethanol
CAS番号:948571-47-9
MF:C5H9N3O
メガワット:127.144460439682
MDL:MFCD11147853
CID:1027731
2-(4-aminopyrazol-1-yl)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-(4-Amino-1H-pyrazol-1-yl)ethanol
- 2-(4-aminopyrazol-1-yl)ethanol
- 2-(4-aminopyrazolyl)ethan-1-ol
- 4-amino-1-(2-hydroxyethyl)pyrazole
- 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol
- 4-amino-1H-pyrazole-1-ethanol
- AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- 1H-Pyrazole-1-ethanol, 4-amino-
- 2-(4-amino-pyrazol-1-yl)-ethanol
- SBB046384
- STL414722
- SB18304
- NE45579
- ST24027531
- 4CH-
- 4-Amino-1H-pyrazole-1-ethanol (ACI)
- 2-(4-Amino-1H-pyrazole-1-yl)ethanol
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrazole
-
- MDL: MFCD11147853
- インチ: 1S/C5H9N3O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2,6H2
- InChIKey: AXQLNAAVMSWBEQ-UHFFFAOYSA-N
- ほほえんだ: OCCN1C=C(N)C=N1
計算された属性
- せいみつぶんしりょう: 127.07500
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 88.3
- トポロジー分子極性表面積: 64.099
じっけんとくせい
- PSA: 64.07000
- LogP: 0.03880
2-(4-aminopyrazol-1-yl)ethanol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
2-(4-aminopyrazol-1-yl)ethanol 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-aminopyrazol-1-yl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W001875-5g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 5g |
$288.0 | 2022-04-26 | |
ChemScence | CS-W001875-1g |
2-(4-AMino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 99.97% | 1g |
$88.0 | 2022-04-26 | |
Chemenu | CM188756-10g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95%+ | 10g |
$712 | 2023-02-01 | |
Enamine | EN300-58765-2.5g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 2.5g |
$165.0 | 2023-02-09 | |
eNovation Chemicals LLC | Y0978571-10g |
2-(4-amino-1H-pyrazol-1-yl)ethanol |
948571-47-9 | 95% | 10g |
$640 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-1G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 1g |
¥ 257.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7820-5G |
2-(4-aminopyrazol-1-yl)ethanol |
948571-47-9 | 97% | 5g |
¥ 897.00 | 2023-04-12 | |
abcr | AB437706-10 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 10g |
€1,038.50 | 2023-04-23 | ||
Enamine | EN300-58765-0.1g |
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol |
948571-47-9 | 95% | 0.1g |
$29.0 | 2023-02-09 | |
abcr | AB437706-5 g |
2-(4-Amino-1H-pyrazol-1-yl)ethanol; . |
948571-47-9 | 5g |
€564.60 | 2023-04-23 |
2-(4-aminopyrazol-1-yl)ethanol 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C
リファレンス
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
リファレンス
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
リファレンス
- Preparation of (7H-pyrrolo[2,3-d]pyrimidin-2-yl)amine compounds as JAK3 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 14 h, rt
リファレンス
- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,
Synthetic Routes 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 15 h, rt
リファレンス
- Pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 18 h, rt
リファレンス
- Preparation of pyrazolo[4,3-c]pyridine derivatives as JAK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 8 h, 50 °C
リファレンス
- Preparation of 4-arylamino-6-(heteroaryl)quinazoline compounds useful as PI3k inhibitors for the treatment of cancer, China, , ,
Synthetic Routes 11
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 14 h, rt
リファレンス
- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,
Synthetic Routes 12
はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
- Preparation of pyrrolecarboxamide derivatives as ERK5 inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 13
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
リファレンス
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Synthetic Routes 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
リファレンス
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; 12 h, rt
リファレンス
- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,
Synthetic Routes 16
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt
リファレンス
- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,
Synthetic Routes 17
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
リファレンス
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 18
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt
リファレンス
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitorsBioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657,
Synthetic Routes 19
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt
リファレンス
- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,
2-(4-aminopyrazol-1-yl)ethanol Raw materials
2-(4-aminopyrazol-1-yl)ethanol Preparation Products
2-(4-aminopyrazol-1-yl)ethanol 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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推奨される供給者
Amadis Chemical Company Limited
(CAS:948571-47-9)2-(4-aminopyrazol-1-yl)ethanol

清らかである:99%
はかる:25g
価格 ($):547.0